Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate

Catalog No.
S6582894
CAS No.
2238811-87-3
M.F
C21H21NO5
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidi...

CAS Number

2238811-87-3

Product Name

Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate

IUPAC Name

benzyl 2-(4-methoxycarbonylphenyl)-4-oxopiperidine-1-carboxylate

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3

InChI Key

GKQKFGKVAVFESV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3

Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate, commonly referred to as BMPP, is a synthetic organic compound characterized by its complex molecular structure. Its molecular formula is C21H21NO5, and it has a molecular weight of approximately 367.4 g/mol. The compound features a piperidine ring, which is a common scaffold in many biologically active molecules, suggesting potential applications in medicinal chemistry and drug development .

Due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The ketone group in the piperidine ring can be reduced to form alcohols.
  • Nucleophilic Substitution: The presence of the benzyl group allows for nucleophilic attack at the carbon atom, facilitating substitution reactions.

These reactions make BMPP a versatile intermediate in organic synthesis .

Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate can be synthesized through several methods, including:

  • Condensation Reactions: Combining piperidine derivatives with aromatic aldehydes or ketones.
  • Multi-step Synthesis: Starting from simpler compounds and progressively adding functional groups through various organic reactions.
  • Reflux Techniques: Heating reactants under reflux conditions to facilitate reaction completion.

These methods allow for the efficient production of BMPP in laboratory settings .

Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing new pharmaceuticals.
  • Drug Development: Its structural features may contribute to the design of novel therapeutic agents targeting various diseases.
  • Chemical Research: Used as a reagent in organic synthesis for producing other complex molecules .

Interaction studies involving Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate could focus on:

  • Binding Affinity: Investigating how BMPP interacts with specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Analyzing its effectiveness when combined with other compounds.

These studies are crucial for understanding its potential therapeutic applications and optimizing its use in drug design .

Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Benzyl 2-methyl-4-oxopiperidine-1-carboxylateSimilar piperidine structureDifferent substituent on the piperidine ring
Benzoyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylateContains a benzoyl groupVariation in carbon chain length
Ethyl 2-(4-methoxycarbonyl)phenyl-4-oxopiperidine-1-carboxylateEthoxy instead of benzylDifferent alkoxy substituent affecting solubility

These compounds exhibit unique characteristics that differentiate them from BMPP while retaining similar structural motifs. This comparison highlights BMPP's uniqueness within this class of compounds, particularly regarding its specific functional groups and potential applications in medicinal chemistry .

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Exact Mass

367.14197277 g/mol

Monoisotopic Mass

367.14197277 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

Explore Compound Types